molecular formula C10H19NO5S B3121066 Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide CAS No. 278788-71-9

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Cat. No. B3121066
M. Wt: 265.33 g/mol
InChI Key: XNHSBQOBPOGGFW-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C10H19NO4 . It is also known as N-Boc-2-hydroxymethylmorpholine and ®-2-Hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester .

Scientific Research Applications

Environmental and Catalytic Applications

  • Decomposition of Methyl Tert-Butyl Ether (MTBE) : Studies have explored the decomposition of MTBE, a compound structurally related to the specified molecule, highlighting the potential of using cold plasma reactors for environmental remediation. The research demonstrates the feasibility of decomposing MTBE and converting it into simpler molecules, suggesting similar applications for the decomposition of related compounds in pollution control (Hsieh et al., 2011).

  • Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : Insights into the biodegradation and fate of ETBE in soil and groundwater point to microbial pathways capable of breaking down ether oxygenates. This area of research implies potential bioremediation applications for similar compounds, including those with thiomorpholine structures, in environmental cleanup efforts (Thornton et al., 2020).

Chemical Synthesis and Materials Science

  • Synthetic Routes and Catalysis : The exploration of synthetic routes, such as those for vandetanib, involve intermediates with tert-butyl and piperidine structures, indicating the utility of such compounds in the synthesis of pharmaceuticals and chemicals. This research area suggests that tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide could play a role in the synthesis of complex molecules or as an intermediate in catalytic processes (Mi, 2015).

  • Antioxidant Activity and Environmental Fate : The environmental behavior, fate, and antioxidant activity of compounds related to tert-butyl groups, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), have been extensively studied. These compounds' roles in preventing oxidative reactions and their fate in environmental systems may provide insights into the stability and potential applications of the specified compound in materials science and environmental chemistry (Babich, 1982).

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)8(6-11)7-12/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHSBQOBPOGGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 2
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 4
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 5
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide
Reactant of Route 6
Tert-butyl 2-(hydroxymethyl)thiomorpholine-4-carboxylate 1,1-dioxide

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